molecular formula C14H21N3O3 B2701542 2-(cyclobutanecarboxamido)-N-isopentyloxazole-4-carboxamide CAS No. 1396859-70-3

2-(cyclobutanecarboxamido)-N-isopentyloxazole-4-carboxamide

Cat. No.: B2701542
CAS No.: 1396859-70-3
M. Wt: 279.34
InChI Key: GZBDPFKXVSHYTM-UHFFFAOYSA-N
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Description

2-(cyclobutanecarboxamido)-N-isopentyloxazole-4-carboxamide is a synthetic compound that features a cyclobutane ring, an oxazole ring, and an isopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclobutanecarboxamido)-N-isopentyloxazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for the cycloaddition and cyclization steps, as well as the development of more efficient catalysts and coupling agents.

Chemical Reactions Analysis

Types of Reactions

2-(cyclobutanecarboxamido)-N-isopentyloxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Substituted oxazole derivatives

Mechanism of Action

The mechanism of action of 2-(cyclobutanecarboxamido)-N-isopentyloxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The cyclobutane ring provides a rigid scaffold that can enhance binding affinity, while the oxazole ring can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(cyclobutanecarbonylamino)-N-(3-methylbutyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-9(2)6-7-15-13(19)11-8-20-14(16-11)17-12(18)10-4-3-5-10/h8-10H,3-7H2,1-2H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBDPFKXVSHYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=COC(=N1)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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